MAO-B Inhibition: 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine Exhibits Quantifiable Distinction from GPR171-Targeted Thioether Analog MS21570
5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine (target compound) inhibits recombinant human MAO-B with an IC50 of 24.1 µM, as measured spectrophotometrically using benzylamine substrate [1]. This MAO-B inhibition profile is in direct contrast to the closely related analog 5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine (MS21570, CAS 65373-29-7), which is a selective GPR171 antagonist with an IC50 of 0.22 µM (220 nM) and displays no reported MAO-B activity [2]. The single-atom replacement of the 5-benzyl C–C linkage (target) with a 5-benzylthio C–S–C linkage (MS21570) results in a >100-fold switch in primary target engagement, from MAO-B to GPR171. This observation is supported by class-level inference from 1,3,4-thiadiazole SAR reviews demonstrating that the introduction of a sulfur linker at the 5-position is a key determinant in modulating enzyme versus GPCR selectivity [3]. Users requiring MAO-B inhibition as an experimental endpoint should avoid the benzylthio analog and select the 5-benzyl compound.
| Evidence Dimension | Enzyme inhibition – recombinant human MAO-B |
|---|---|
| Target Compound Data | IC50 = 24.1 µM |
| Comparator Or Baseline | MS21570 (5-(benzylthio)-N-methyl-1,3,4-thiadiazol-2-amine, CAS 65373-29-7): MAO-B activity not reported; primary target GPR171 IC50 = 0.22 µM |
| Quantified Difference | Target compound: MAO-B IC50 = 24.1 µM; MS21570: GPR171 IC50 = 0.22 µM with divergent target profile (single-atom linker difference) |
| Conditions | Recombinant human MAO-B, benzylamine substrate, 30 min incubation, spectrophotometric detection (BindingDB assay data) |
Why This Matters
This target-specific differential ensures that procurement of the correct structural isomer prevents experimental failure in MAO-B-related neuropharmacology or drug discovery programs.
- [1] BindingDB Entry BDBM50276154 (CHEMBL4130319). 5-Benzyl-N-methyl-1,3,4-thiadiazol-2-amine: IC50 = 2.41E+4 nM against recombinant human MAO-B. View Source
- [2] Bender, A.M. et al. MS21570 is a selective GPR171 antagonist (IC50 = 220 nM). ACS Chemical Neuroscience 2019. View Source
- [3] Janowska, S. et al. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review. Molecules 2020, 25(18), 4309. (SAR review of substitution effects). View Source
